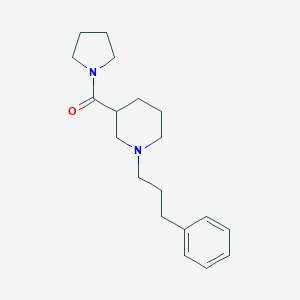![molecular formula C20H30N2O2 B247409 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone, also known as A-86929, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. A-86929 belongs to the class of compounds known as dopamine agonists, which are drugs that activate dopamine receptors in the brain.
Mecanismo De Acción
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone acts as an agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate intracellular signaling pathways. Activation of dopamine D1 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Activation of dopamine D1 receptors by 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to increase locomotor activity, enhance working memory, and improve attention. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of these receptors. However, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may have off-target effects at high concentrations, which could confound experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be a useful tool in studying the mechanisms underlying addiction and identifying potential therapeutic targets. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Parkinson's disease. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be useful in developing new treatments for these diseases by targeting dopamine D1 receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves the reaction of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been extensively studied in the field of neuroscience due to its potential applications in research related to dopamine receptors. Dopamine receptors are involved in a variety of physiological processes such as movement, motivation, and reward. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to selectively activate dopamine D1 receptors, which are involved in motor function, working memory, and attention. This selectivity makes 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone a valuable tool in studying the role of dopamine D1 receptors in these processes.
Propiedades
Nombre del producto |
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H30N2O2/c1-17-7-6-8-19(15-17)24-16-20(23)22-13-9-18(10-14-22)21-11-4-2-3-5-12-21/h6-8,15,18H,2-5,9-14,16H2,1H3 |
Clave InChI |
KFJWLROMWAUXAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
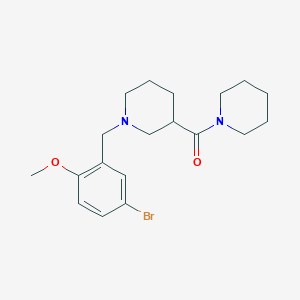
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
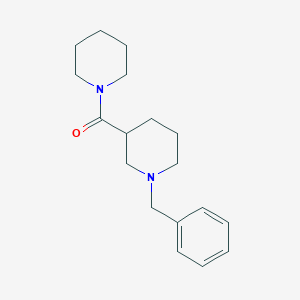
![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
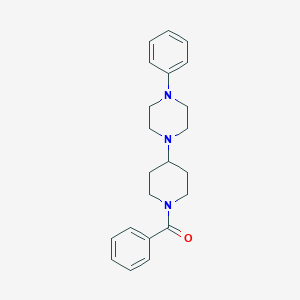


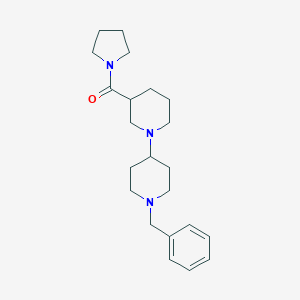
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
